molecular formula C5H6O2 B154411 gamma-Methylene-gamma-butyrolactone CAS No. 10008-73-8

gamma-Methylene-gamma-butyrolactone

Cat. No.: B154411
CAS No.: 10008-73-8
M. Wt: 98.1 g/mol
InChI Key: SIFBVNDLLGPEKT-UHFFFAOYSA-N
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Description

Gamma-Methylene-gamma-butyrolactone (GMB) is a versatile chemical compound that has a wide range of applications in scientific research. GMB is a colorless, volatile liquid that is used as a reagent in organic synthesis and as a solvent in a variety of research applications. GMB is also known as gamma-Butyrolactone, gamma-Butyrolactone, gamma-Butyrolactone, gamma-Butyrolactone, gamma-Butyrolactone, gamma-Butyrolactone, gamma-Butyrolactone, and gamma-Butyrolactone. GMB is a common component of many laboratory reagents and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

Renaissance and Synthetic Approaches

Gamma-methylene-gamma-butyrolactone has seen a significant resurgence in research interest, particularly in the context of synthetic chemistry. Recent advancements in synthetic approaches for alpha-methylene-gamma-butyrolactones and alpha-alkylidene-gamma-butyrolactones have been explored, highlighting novel methods including those developed by specific research groups (Kitson, Millemaggi, & Taylor, 2009).

Role in Anticancer Pharmacophore Mapping

This compound has been pivotal in the development of anticancer therapies. A study conducted a three-dimensional pharmacophore mapping of certain anticancer alpha-methylene-gamma-butyrolactones, correlating their chemical structures with cytostatic activity. This research provides a foundation for future anticancer drug development (Lee & Huang, 2003).

Applications in Organic Synthesis

The compound has shown significant utility in organic synthesis. For instance, a study focused on the cross metathesis reactions of alpha-methylene-gamma-butyrolactone, revealing its potential for creating complex molecular structures (Raju et al., 2007). Additionally, this compound has been used in the efficient assembly of alpha-methylene-gamma-butyrolactones via novel tandem Claisen–ene rearrangement methods, highlighting its versatility in synthetic applications (Leclercq & Markó, 2005).

Bioactive Natural Products

This compound plays a role in skin bioactive natural products. Sesquiterpene lactones containing an alpha-methylene-gamma-butyrolactone moiety are found in plants and have significant dermatological effects. This research area is crucial for understanding skin-related pathologies and developing topical treatments (Lepoittevin, Berl, & Giménez-Arnau, 2009).

Applications in Gene Transfer

The compound has been utilized in the synthesis of a laterally branched polyamine from alpha-methylene-gamma-butyrolactone, showcasing its potential in gene transfer technologies (Jean, Le Roch, Renault, & Uriac, 2005).

Mechanism of Action

Target of Action

Gamma-Methylene-Gamma-Butyrolactone, a derivative of gamma-butyrolactone, is a compound with significant biological activity . It has been found to interact with nucleophilic groups on the basic groups of some active sites in the organism . This interaction can lead to changes in the organism’s physiological processes.

Mode of Action

The mode of action of this compound is primarily through its electrophilic properties. The alpha-methylene-gamma-butyrolactone ring can react as an electrophilic group with nucleophilic groups on the basic groups of some active sites in the organism . This interaction can lead to changes in the organism’s physiological processes.

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it has been found to have inhibitory activity on protein tyrosine phosphatase 1B (PTP1B), a therapeutic target of type 2 diabetes . Furthermore, gamma-butyrolactones are known to regulate antibiotic production and morphological differentiation in Streptomyces species .

Pharmacokinetics

Gamma-butyrolactone, a related compound, is known to be hygroscopic, colorless, and water-miscible . It is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone .

Result of Action

The result of this compound’s action can vary depending on the specific targets and pathways it interacts with. For example, its inhibitory activity on PTP1B can potentially lead to therapeutic effects in the treatment of type 2 diabetes . Additionally, it has been found to have antifungal activity .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with its targets . .

Safety and Hazards

Gamma-Methylene-gamma-butyrolactone can cause skin irritation and serious eye irritation . It is also a combustible liquid . Therefore, it should be handled with care, and protective measures such as wearing gloves and eye protection should be taken .

Future Directions

The future directions for gamma-Methylene-gamma-butyrolactone involve its use in the synthesis of sustainable polymers . Its use in the biomedical field is also being explored, particularly due to its thermo-responsive properties .

Biochemical Analysis

Biochemical Properties

Gamma-Methylene-gamma-butyrolactone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptor proteins, which in turn regulate the expression of target genes . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to significant changes in biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain bacterial species, this compound regulates the production of antibiotics and morphological differentiation . This regulation is achieved through its interaction with cytoplasmic receptor proteins, which modulate the expression of genes involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptor proteins, preventing them from binding to DNA targets . This inhibition leads to the activation of genes that are otherwise repressed, resulting in the production of secondary metabolites such as antibiotics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its effectiveness may diminish due to degradation . Long-term exposure to the compound has been observed to cause sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antibiotic production and improved cellular differentiation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the production of secondary metabolites . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism. The compound’s role in these pathways highlights its importance in regulating biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound to its target sites, ensuring its proper localization and accumulation. The distribution of this compound can influence its activity and effectiveness in regulating biochemical processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with receptor proteins and other biomolecules, enabling it to exert its effects on gene expression and metabolic pathways.

Properties

IUPAC Name

5-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFBVNDLLGPEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50142924
Record name Dihydro-5-methylenefuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10008-73-8
Record name Dihydro-5-methylene-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10008-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-4-pentenoic acid gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010008738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-5-methylenefuran-2(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-5-methylenefuran-2(3H)-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-HYDROXY-4-PENTENOIC ACID .GAMMA.-LACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes γ-Methylene-γ-butyrolactone interesting for photoresist materials?

A1: γ-Methylene-γ-butyrolactone (α-MBL) and its derivatives exhibit favorable properties for photoresist applications. [] These include:

  • Good radical reactivity: α-MBL derivatives readily react with methacrylates and maleic anhydride, enabling the creation of polymers suitable for photoresist formulations. []
  • Dissolution contrast: By incorporating methacrylate derivatives with acid-labile protecting groups, a difference in solubility between exposed and unexposed areas is achieved, crucial for pattern formation. []
  • High resolution: Photoresists based on α-MBL derivatives have demonstrated impressive resolution capabilities, resolving features as small as 120nm with conventional illumination and even smaller features (100nm) with advanced illumination techniques. []
  • Etch resistance: These novel resists show etch resistance comparable to existing acetal-based KrF resists, highlighting their potential for practical applications in microfabrication. []
  • Post-exposure delay stability: α-MBL based resists exhibit good stability after exposure, with a delay tolerance exceeding one hour, simplifying processing and enhancing their practical value. []

Q2: Can γ-Methylene-γ-butyrolactone be used to synthesize complex molecules?

A2: Yes, γ-Methylene-γ-butyrolactone serves as a valuable building block in organic synthesis. For instance, it can undergo intramolecular cationic aromatic cyclisation to yield a tetrahydronapthalene spirofuranone. [] Additionally, it acts as a key intermediate in the synthesis of natural products like deoxyobtusilactone and deoxyisoobtusilactone. []

Q3: Are there efficient synthetic routes to access γ-Methylene-γ-butyrolactone and its derivatives?

A3: Yes, several efficient synthetic methods have been developed. One approach involves a palladium-catalyzed reaction of aryl iodines with 5-substituted-4-pentynoic acids to produce δ,δ-disubstituted-γ-methylene-γ-butyrolactones. [] Another method utilizes a palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids, yielding (E)-.δ.-vinyl/aryl-.γ.-methylene-.γ.-butyrolactones regio- and stereoselectively. []

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